Lacidipine 13C8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lacidipine 13C8 is a deuterium-labeled version of lacidipine, a third-generation calcium channel blocker. Lacidipine is a lipophilic dihydropyridine calcium antagonist with a slow onset of activity and long duration of action. It is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure .
准备方法
Synthetic Routes and Reaction Conditions: Lacidipine can be synthesized through a multi-step process involving the reaction of t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by further reaction with ethyl-3-amino crotonate . The preparation of lacidipine 13C8 involves incorporating stable heavy isotopes of carbon into the lacidipine molecule .
Industrial Production Methods: Industrial production methods for lacidipine include the use of hot melt extrusion to create amorphous solid dispersions, which enhance the dissolution rate and stability of the compound . Another method involves the use of antisolvent sonoprecipitation to produce nanosuspensions with improved solubility and dissolution rates .
化学反应分析
Types of Reactions: Lacidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with calcium channels in smooth muscle cells, leading to vasodilation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of lacidipine include t-butoxy carbonyl methyl aryl phosphonium halide, o-phthalaldehyde, and ethyl-3-amino crotonate . Reaction conditions often involve controlled temperatures and the use of solvents like acetone and ethanol .
Major Products Formed: The major products formed from the reactions of lacidipine include its various analogues and derivatives, which are evaluated for their antihypertensive effects .
科学研究应用
Lacidipine 13C8 has a wide range of scientific research applications. It is used in studies related to hypertension, atherosclerosis, and acute kidney injury . Additionally, it has been shown to inhibit NF-κB and Notch pathways, making it a potential candidate for the treatment of ulcerative colitis . Lacidipine also plays a protective role in endothelial senescence, oxidative stress, and inflammatory injury through the regulation of the CXCR7/P38/C/EBP-β signaling pathway .
作用机制
Lacidipine exerts its effects by blocking voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx in vascular smooth muscle cells . This inhibition reduces the contractile function of the smooth muscle, leading to vasodilation and lowered blood pressure. Lacidipine also exhibits antioxidant activity, which may contribute to its antiatherosclerotic effects .
相似化合物的比较
Lacidipine is compared with other dihydropyridine calcium channel blockers such as nifedipine, amlodipine, and felodipine. While all these compounds share a similar mechanism of action, lacidipine is unique due to its long duration of action and greater antioxidant activity . Other similar compounds include analogues of lacidipine, which have been synthesized and evaluated for their antihypertensive effects .
属性
CAS 编号 |
1261432-01-2 |
---|---|
分子式 |
C13[13C]3H33NO6 |
分子量 |
463.5 |
纯度 |
95% by HPLC; 98% atom 13C |
相关CAS编号 |
103890-78-4 (unlabelled) |
同义词 |
3,5-diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-bis(13C)methyl-1,4-dihydro(2,3,5,6-13C4)pyridine-3,5-dicarboxylate |
标签 |
Lacidipine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。